![molecular formula C12H19NO2 B13482781 Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate](/img/structure/B13482781.png)
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate: Another azetidine derivative with different functional groups.
Uniqueness
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate is unique due to its specific structural configuration and the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate (CAS No. 2703778-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular formula : C₁₁H₁₅N₁O₂
- Molecular weight : 191.25 g/mol
- Functional groups : Ethynyl, carboxylate, and tert-butyl groups.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Initial evaluations indicate effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Antitumor Properties : Research indicates that derivatives of azetidine compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
Antimicrobial Studies
A study published in PubMed highlighted the antimicrobial efficacy of azetidine derivatives, including this compound, against Mycobacterium tuberculosis and other pathogens. The compound demonstrated significant bactericidal activity with low cytotoxicity towards eukaryotic cells .
Antitumor Activity
In a recent investigation into azetidine derivatives' antitumor effects, this compound was found to induce apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Case Studies
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-7-9-8-13(12(9,5)6)10(14)15-11(2,3)4/h1,9H,8H2,2-6H3 |
InChI Key |
TUTYZGXWFLQXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)C#C)C |
Origin of Product |
United States |
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